molecular formula C14H18N2O2 B6281138 (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide CAS No. 2193725-87-8

(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B6281138
CAS No.: 2193725-87-8
M. Wt: 246.3
InChI Key:
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Description

(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring substituted with a carboxamide group and an acetamidophenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent under specific conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or an acid chloride) in the presence of a coupling agent.

    Attachment of the Acetamidophenyl Moiety: The acetamidophenyl group can be attached through a nucleophilic substitution reaction, where an appropriate nucleophile reacts with a halogenated precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the acetamidophenyl moiety or the cyclopropane ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the compound to reduce functional groups such as the carboxamide or the acetamidophenyl moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the acetamidophenyl moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the acetamidophenyl moiety or the cyclopropane ring.

    Reduction Products: Reduced forms of the carboxamide or acetamidophenyl moiety.

    Substitution Products: Compounds with substituted functional groups on the cyclopropane ring or the acetamidophenyl moiety.

Scientific Research Applications

(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored

Properties

CAS No.

2193725-87-8

Molecular Formula

C14H18N2O2

Molecular Weight

246.3

Purity

90

Origin of Product

United States

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